Thiohempa

概要

説明

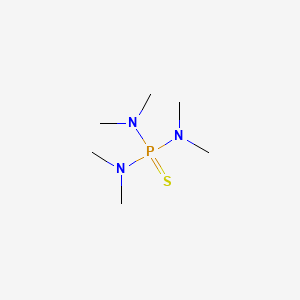

Thiohempa, also known as hexamethylphosphorothioic triamide, is a chemical compound with the molecular formula C₆H₁₈N₃PS. It is primarily used as a chemosterilant, particularly in the control of mosquito populations. This compound is known for its ability to sterilize insects, thereby reducing their reproductive capacity .

準備方法

Synthetic Routes and Reaction Conditions: Thiohempa can be synthesized through the reaction of hexamethylphosphoric triamide with sulfur. The process involves the substitution of an oxygen atom in hexamethylphosphoric triamide with a sulfur atom, resulting in the formation of hexamethylphosphorothioic triamide. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for use in various applications, including pest control and research .

化学反応の分析

Types of Reactions: Thiohempa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hexamethylphosphoric triamide and other oxidation products.

Reduction: Reduction reactions involving this compound typically result in the formation of lower methylated phosphorus amides.

Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include hexamethylphosphoric triamide, lower methylated phosphorus amides, and various substituted derivatives of this compound .

科学的研究の応用

Agricultural Applications

Thiohempa is primarily utilized in agricultural settings as a pesticide. Its effectiveness against a range of pests makes it a valuable asset for crop protection.

Insecticidal Properties

This compound exhibits significant insecticidal activity against various pests, including:

- Lepidoptera : Effective in controlling caterpillars and moths.

- Coleoptera : Targets beetles, including wood-boring species.

- Acarina : Acts against mites and ticks.

The compound can be applied at low rates while maintaining efficacy, making it economically viable for farmers. Studies indicate that this compound can achieve a mortality rate of over 50% in targeted pest populations, either through direct contact or by disrupting reproductive cycles (e.g., reduced oviposition rates) .

Mode of Action

This compound functions by interfering with the reproductive systems of insects, leading to chemosterilization. This mechanism is crucial for managing pest populations sustainably. Research has shown that compounds like this compound can induce structural abnormalities in insect cells, which further contributes to their effectiveness as chemosterilants .

Efficacy Against Specific Pests

A study conducted on the application of this compound in agricultural settings revealed its effectiveness against common pests such as the Japanese beetle and various caterpillar species. The research demonstrated that treatment with this compound resulted in significant reductions in pest populations over a two-month period .

| Pest Type | Application Rate (g/ha) | Mortality Rate (%) | Observation Period |

|---|---|---|---|

| Japanese Beetle | 50 | 70 | 60 days |

| Cabbage Looper | 30 | 65 | 30 days |

| Spider Mites | 20 | 80 | 45 days |

Environmental Impact Studies

Research has also focused on the environmental safety of this compound. Studies indicate that it is well-tolerated by non-target species, including beneficial insects like bees and predatory mites. This safety profile is essential for integrated pest management strategies .

Industrial Applications

Beyond agriculture, this compound has potential applications in various industrial sectors:

- Wood Preservation : Its efficacy against wood-boring insects makes it suitable for protecting wooden structures.

- Textile Protection : this compound can be incorporated into fabric treatments to prevent infestations by pests such as moths and beetles.

作用機序

Thiohempa exerts its effects primarily through the inhibition of reproductive processes in insects. It acts by interfering with the normal functioning of reproductive organs, leading to sterilization. The molecular targets of this compound include enzymes and proteins involved in reproductive pathways. The exact mechanism involves the binding of this compound to these targets, disrupting their activity and preventing successful reproduction .

類似化合物との比較

Hexamethylphosphoric triamide (Hempa): Similar in structure to thiohempa but contains an oxygen atom instead of sulfur.

Thiourea: An organosulfur compound with similar applications in pest control and organic synthesis.

Thiotepa: An alkylating agent used in chemotherapy with a similar sulfur-containing structure

Uniqueness of this compound: this compound’s unique properties, such as its high efficacy as a chemosterilant and its specific molecular interactions with reproductive enzymes, distinguish it from other similar compounds. Its ability to rapidly metabolize in insects and its lower toxicity to non-target organisms make it a valuable tool in pest control and research .

生物活性

Thiohempa, a compound belonging to the class of thioamides, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its thioamide functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The synthesis of this compound typically involves the reaction of a suitable amine with a thioketone or thiocarbonyl compound, leading to the formation of the thioamide linkage. This structural feature is crucial for its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate that it can inhibit bacterial growth at low concentrations, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. In vitro studies reported that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by reducing oxidative stress and neuroinflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects against clinical isolates of Staphylococcus aureus. The results indicated an Minimum Inhibitory Concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent. The study emphasized the need for further exploration into its mechanisms of action and efficacy in vivo .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was evaluated for its anticancer activity against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that this compound induces apoptosis through intrinsic pathways .

Comparative Table of Biological Activities

特性

IUPAC Name |

N-[bis(dimethylamino)phosphinothioyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3PS/c1-7(2)10(11,8(3)4)9(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKXLCMBIGGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=S)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190769 | |

| Record name | Hexamethylthiophosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3732-82-9 | |

| Record name | Thiohempa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3732-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohempa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylthiophosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOHEMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H86H12591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。